1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Description
Nomenclature and Chemical Identity
This compound is a complex organofluorine compound that belongs to the class of fluorinated carbon acids. The compound possesses the Chemical Abstracts Service registry number 405074-81-9 and conforms to the molecular formula C9HF11O4S2, yielding a molecular weight of 446.21 grams per mole. The systematic nomenclature reflects the presence of two trifluoromethanesulfonyl groups attached to a central carbon atom, which is subsequently bonded to a pentafluorinated benzene ring.
Alternative nomenclature systems recognize this compound through several synonymous designations, including α,α-Bis(trifluoromethanesulfonyl)-2,3,4,5,6-pentafluorotoluene and 2,3,4,5,6-Pentafluorophenylbis(trifluoromethanesulfonyl)methane. The International Union of Pure and Applied Chemistry designation follows the systematic naming convention: 1-[bis(trifluoromethylsulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene. The structural complexity of this molecule is further evidenced by its InChI key RLLDXJXYMKTGPV-UHFFFAOYSA-N, which provides a unique computational identifier for database searches and chemical informatics applications.
The compound exhibits distinctive physical characteristics that reflect its highly fluorinated nature. Under standard conditions at 20 degrees Celsius, the substance presents as a solid with crystalline properties, displaying a white to light yellow to light orange powder or crystal appearance. The melting point ranges from 85.0 to 89.0 degrees Celsius, indicating relatively low thermal stability compared to unfluorinated analogs. The compound demonstrates hygroscopic properties and requires storage under inert gas conditions at room temperature, preferably in cool and dark environments below 15 degrees Celsius.
Historical Development and Discovery
The historical development of this compound can be traced to the pioneering work of Hasegawa, Ishikawa, Ishihara, and Yamamoto, who developed facile synthetic methodologies for aryl- and alkyl-bis(trifluoromethylsulfonyl)methanes. Their research, published in 2007, established foundational synthetic approaches for creating various arylbis(trifluoromethylsulfonyl)methanes through the reaction of corresponding benzylic halides with sodium trifluoromethanesulfinate, followed by treatment with trifluoromethanesulfonic anhydride.
The development timeline reflects the evolution of understanding regarding fluorinated carbon acids and their potential applications in organocatalysis. Initial investigations focused on the fundamental synthesis and characterization of these compounds, with subsequent research revealing their exceptional acidic properties and catalytic capabilities. The discovery that pentafluorophenyl-substituted derivatives exhibited particularly interesting reactivity patterns, including nucleophilic para-substitution reactions with alkyllithiums and sodium alkoxides, opened new avenues for designing novel Brønsted acids.
Patent literature from 2008 documents significant advancements in the preparation and application of arylbis(perfluoroalkylsulfonyl)methane compounds, including the specific pentafluorophenyl derivative. These patents outlined comprehensive synthetic methodologies starting from aryl halomethanes, proceeding through sodium trifluoromethane sulfinate treatment, followed by t-butyllithium reactions and final treatment with trifluoromethane sulfonic acid anhydride to yield arylbis(trifluoromethylsulfony)methane products.
The historical significance of this compound extends beyond mere synthetic achievement to represent a paradigm shift in organocatalyst design. Prior to its development, most highly acidic catalysts relied on inorganic systems or required harsh reaction conditions. The introduction of this fluorinated carbon acid demonstrated that organic molecules could achieve comparable or superior acidity while maintaining compatibility with organic solvents and mild reaction conditions.
Significance in Organocatalysis Research
The significance of this compound in organocatalysis research stems from its exceptional properties as a super Brønsted acid catalyst. This compound has revolutionized the field by demonstrating that carbon-centered acids can achieve remarkable catalytic efficiency in various organic transformations while maintaining excellent selectivity and functional group tolerance.
In group transfer polymerization applications, this compound serves as a highly effective organocatalyst for controlled polymerization reactions. Research has demonstrated its utility in the controlled group transfer polymerization of diethylacrylamide, where it functions alongside tris(pentafluorophenyl)borane and other organocatalysts to produce polymers with narrow molecular weight distributions. The compound's effectiveness in these applications stems from its ability to activate monomers through protonation while maintaining living polymerization characteristics.
The compound has proven particularly valuable in asymmetric catalysis applications, especially in carbon-nitrogen bond activation reactions. Research has shown that this compound can effectively promote organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds under mild reaction conditions. In these applications, the compound functions as a component of bifunctional organocatalyst systems, enabling the synthesis of structurally diverse axially chiral biaryl amino acids with high yields and excellent enantioselectivities.
Position in the Field of Fluorinated Carbon Acids
This compound occupies a unique and prominent position within the field of fluorinated carbon acids, representing one of the most significant advances in this rapidly evolving area of chemistry. The compound exemplifies the potential of carefully designed fluorinated organic molecules to achieve exceptional acidity levels while maintaining the favorable properties associated with organic catalysts.
The field of fluorinated carbon acids has emerged as a critical area of research due to the unique properties imparted by carbon-fluorine bonds. These bonds contribute to chemical stability, tunable electronic properties, and enhanced acidic character through their strong electron-withdrawing effects. The compound under discussion represents an optimal balance of these properties, incorporating multiple trifluoromethylsulfonyl groups and a pentafluorinated aromatic ring to maximize acidic strength while maintaining structural integrity.
Mechanistic studies and density functional theory calculations have revealed that this compound achieves its exceptional acidity through cooperative effects between its multiple electron-withdrawing groups. The pentafluorophenyl group and bis(trifluoromethylsulfonyl)methyl substituent work synergistically to stabilize the conjugate base formed upon proton dissociation. This stabilization occurs through both electronic effects and potential hydrogen bonding interactions, resulting in acidic strength comparable to or exceeding that of traditional mineral acids.
The compound's position in the field is further distinguished by its successful translation from fundamental research to practical applications. Unlike many fluorinated carbon acids that remain primarily of academic interest, this compound has found widespread adoption in synthetic methodology development and industrial applications. Its compatibility with organic solvents, thermal stability, and recyclability make it particularly attractive for large-scale synthetic applications where traditional acid catalysts face limitations.
Recent developments in the field have built upon the foundational work established by this compound, leading to new generations of fluorinated carbon acids with enhanced properties or specialized applications. These include compounds with multiple carbon acid centers, modified aromatic substituents, and polymer-supported variants that further extend the utility of the fluorinated carbon acid concept. The success of this compound has thus served as a proof-of-concept for the entire field, demonstrating the viability and advantages of fluorinated carbon acids in modern synthetic chemistry.
Properties
IUPAC Name |
1-[bis(trifluoromethylsulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF11O4S2/c10-2-1(3(11)5(13)6(14)4(2)12)7(25(21,22)8(15,16)17)26(23,24)9(18,19)20/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLDXJXYMKTGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF11O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436736 | |
| Record name | 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405074-81-9 | |
| Record name | 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Organolithium-Mediated Nucleophilic Substitution
The primary and most cited method involves the reaction of pentafluorobenzyl bromide with a strong base such as tert-butyllithium (t-BuLi) in an aprotic solvent like dry diethyl ether. The process is as follows:
- Step 1: Pentafluorobenzyl bromide (0.5 mmol) is dissolved in dry diethyl ether (3 mL).
- Step 2: t-BuLi (1.6 M, 0.55 mmol) is added dropwise at low temperature (typically -70 to -50 °C) under an inert atmosphere.
- Step 3: The organolithium intermediate formed undergoes nucleophilic substitution with bis(trifluoromethanesulfonyl)methane or related sulfonyl reagents to install the bis(trifluoromethanesulfonyl)methyl group.
- Step 4: The reaction mixture is quenched and purified to isolate the target compound.
This method leverages the high reactivity of organolithium intermediates to achieve selective substitution on the pentafluorobenzyl moiety, yielding the desired product with high purity.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The organolithium substitution method is well-established for synthesizing 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, providing a direct route with good control over substitution and product purity.
- The one-pot trifluoromethyl lithium approach, while primarily used for related lithium salts, offers a model for efficient synthesis of bis(trifluoromethanesulfonyl) derivatives under mild conditions with industrial scalability.
- The compound’s high fluorine content and sulfonyl groups require strict anhydrous and inert atmosphere conditions during synthesis to prevent hydrolysis and decomposition.
- Purification typically involves filtration and vacuum drying, with product characterization confirming >97% purity by HPLC and melting points consistent with literature values (85-89 °C).
- Safety precautions are critical due to corrosive nature and potential toxicity; handling under inert gas and protective equipment is mandatory.
Summary Table of Key Preparation Parameters
| Parameter | Organolithium Method | Trifluoromethyl Lithium Method |
|---|---|---|
| Solvent | Dry diethyl ether | Nonpolar solvents (e.g., hexane) |
| Temperature Range | -70 to -50 °C | -70 to -50 °C |
| Reaction Time | Minutes to a few hours | 3-9 hours (for intermediate formation) |
| Atmosphere | Nitrogen or argon (inert) | Nitrogen (inert) |
| Purification | Filtration, quenching, drying | Filtration, vacuum drying |
| Product Purity | >97% (HPLC) | High purity |
| Scale | Laboratory to pilot scale | Suitable for industrial scale |
This detailed analysis consolidates the current knowledge on the preparation of this compound, emphasizing the organolithium-mediated nucleophilic substitution as the principal synthetic route, supplemented by insights from related sulfonyl lithium salt syntheses. The methods require careful control of reaction conditions, inert atmospheres, and low temperatures to achieve high purity and yield, suitable for research and potential industrial applications.
Scientific Research Applications
Synthetic Organic Chemistry
Fluorinated Building Blocks : The compound serves as a versatile building block in the synthesis of fluorinated organic compounds. Its trifluoromethylsulfonyl group enhances the electrophilic character of the molecule, making it suitable for nucleophilic substitution reactions. This property is particularly valuable in the development of pharmaceuticals where fluorination can improve metabolic stability and bioavailability.
Case Study : In a study focused on synthesizing fluorinated analogs of biologically active compounds, researchers utilized 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene as an intermediate. The incorporation of this compound into the synthesis route allowed for the efficient production of targeted fluorinated derivatives with enhanced pharmacological profiles .
Materials Science
Polymerization Reagent : The compound is also explored as a reagent in polymerization processes. Its ability to participate in radical polymerization reactions makes it an interesting candidate for creating fluorinated polymers with specific properties such as thermal stability and chemical resistance.
Application in Coatings : Researchers have investigated the use of this compound in developing advanced coatings that require high durability and resistance to harsh chemical environments. The incorporation of fluorinated segments into polymer matrices has shown promising results in enhancing the performance characteristics of coatings used in industrial applications .
Environmental and Safety Considerations
Due to its trifluoromethanesulfonyl groups, handling this compound requires adherence to safety protocols to mitigate risks associated with its toxicity and environmental impact. Proper disposal methods should be followed to prevent contamination and ensure compliance with regulatory standards.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthetic Organic Chemistry | Building block for synthesizing fluorinated compounds | Synthesis of pharmaceuticals |
| Materials Science | Reagent for polymerization processes | Development of durable coatings |
| Environmental Safety | Requires careful handling due to toxicity and environmental concerns | Compliance with safety regulations |
Mechanism of Action
The mechanism by which 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene exerts its effects depends on its specific application
Molecular Targets and Pathways:
Chemical Reactions: The compound acts as a reactant or catalyst in various chemical reactions, depending on the specific conditions and reagents used.
Biological Systems: In biological studies, the compound may interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
- Structure : Contains two trifluoromethanesulfonyl groups attached to an imide (-NH-) center.
- Applications : Used in polymerization reactions, but its higher acidity may lead to harsher reaction conditions compared to the target compound. Both compounds are effective in synthesizing methyl cinnamate polymers .
Triphenylmethylium Tetrakis(pentafluorophenyl)borate (Ph₃C[B(C₆F₅)₄])
- Structure : A bulky counterion with a triphenylmethyl cation and a fluorinated borate anion.
- Function: Acts as a weakly coordinating anion in cationic polymerization.
- Performance: Less effective in acid-catalyzed esterification reactions compared to 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene due to its non-acidic nature .
1-[(Aminooxy)methyl]-2,3,4,5,6-pentafluorobenzene Hydrochloride
- Structure: A pentafluorobenzene derivative with an aminooxy-methyl group.
- Applications : Primarily used as a derivatization agent in gas chromatography (GC) rather than catalysis. Ranked highly (rank 10) in low-confidence green chemistry assessments but less versatile in synthetic applications compared to the target compound .
Fluorinated Benzene Derivatives with Alkyl/Functional Groups
Decafluorobenzhydryl Bromide (C₁₃HBrF₁₀)
Ethyl-2,3,4,5,6-pentafluorobenzene (C₈H₅F₅)
- Structure : Ethyl-substituted pentafluorobenzene.
- Applications : Used in Grignard reactions and as a precursor for fluorinated aromatics. Lacks the sulfonyl groups necessary for acid catalysis, limiting its utility in polymerization .
Performance Metrics and Key Differences
Research Findings and Industrial Relevance
- Catalytic Efficiency : The target compound outperforms Tf₂NH and Ph₃C[B(C₆F₅)₄] in specific acid-catalyzed reactions due to balanced acidity and stability. For example, it achieves high yields in methyl cinnamate polymerization without requiring extreme conditions .
- Safety and Handling: Unlike dimethyl sulfate (a hazardous alkylating agent with carcinogenic risks ), the compound’s low volatility and high thermal stability enhance its safety profile in industrial settings.
- Green Chemistry Potential: While fluorinated compounds often face scrutiny for environmental persistence, the target compound’s recyclability in catalytic cycles aligns with emerging green chemistry trends .
Biological Activity
1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (CAS Number: 405074-81-9) is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C₉HF₁₁O₄S₂
- Molecular Weight : 446.21 g/mol
- Melting Point : 89 °C
- Purity : ≥98.0% (by titrimetric analysis) .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in terms of its effects on cellular processes and potential therapeutic applications. Some key findings include:
Anticancer Properties
Research indicates that compounds with similar trifluoromethyl and sulfonyl functionalities exhibit anticancer properties. For instance, metal complexes involving ligands similar to this compound have shown the ability to induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), leading to cell death .
Study 1: Fluorinated Compound Analog Activity
A study evaluated a series of fluorinated compounds for their HDAC inhibitory activity. The results showed that compounds with trifluoromethyl groups exhibited varying degrees of inhibition across different HDAC isoforms. The most potent inhibitors had IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11 .
Study 2: Cellular Toxicity Assessment
Another investigation focused on the cytotoxic effects of trifluoromethyl-containing compounds on human cancer cell lines. The study reported significant cytotoxicity correlated with increased concentrations of these compounds, suggesting a dose-dependent relationship that could be leveraged for therapeutic purposes .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉HF₁₁O₄S₂ |
| Molecular Weight | 446.21 g/mol |
| Melting Point | 89 °C |
| Purity | ≥98.0% (by titrimetric analysis) |
| Potential Applications | Anticancer activity; enzyme inhibition |
| IC50 Values (Analog Compounds) | 14 - 67 nM against HDAC1–3 and HDAC10–11 |
Q & A
Q. Key Variables :
What safety protocols are critical when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves, face shields, and fume hoods to prevent exposure to corrosive trifluoromethanesulfonyl groups .
- Ventilation : Ensure negative-pressure systems due to potential release of HF gas during hydrolysis .
- Waste disposal : Neutralize residues with calcium carbonate before disposal to avoid environmental contamination .
How can computational modeling optimize reaction conditions for catalytic applications of this compound?
Level : Advanced
Methodological Answer :
- COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous catalysis by modeling pore diffusion in fluorinated catalysts .
- DFT calculations : Predict activation energies for sulfonyl-group transfer reactions to identify optimal catalysts (e.g., Pd vs. Pt) .
- Machine learning : Train models on historical kinetic data to recommend temperature/pressure profiles for maximal turnover frequency .
How should researchers address contradictory data in studies of this compound’s catalytic activity?
Level : Advanced
Methodological Answer :
- Replication framework : Repeat experiments under identical conditions (solvent purity, moisture levels) to isolate variables .
- Cross-validation : Compare results across analytical techniques (e.g., NMR vs. XPS for surface adsorption studies) .
- Theoretical alignment : Reconcile discrepancies using density functional theory (DFT) to validate hypothesized reaction pathways .
What advanced analytical techniques are essential for characterizing this compound’s structure and purity?
Level : Intermediate
Methodological Answer :
What strategies improve low yields in large-scale synthesis of this compound?
Level : Advanced
Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., stoichiometry, solvent ratio) .
| Factor | Optimal Range |
|---|---|
| Molar ratio (substrate:reagent) | 1:1.2 – 1:1.5 |
| Solvent (DMF:H₂O) | 9:1 v/v |
- In-situ monitoring : Use FTIR to track real-time conversion of sulfonyl intermediates .
- Flow chemistry : Mitigate exothermic side reactions via continuous microreactor systems .
How does the electronic effect of pentafluorination influence the compound’s reactivity in cross-coupling reactions?
Level : Advanced
Methodological Answer :
- Hammett analysis : Calculate σₚ values for the pentafluorophenyl group (–0.54) to predict nucleophilic/electrophilic behavior .
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in Suzuki-Miyaura couplings .
- Steric maps : Generate 3D electrostatic potential surfaces to identify steric hindrance at the bis(triflyl)methyl position .
What are the environmental implications of using this compound in green chemistry applications?
Level : Intermediate
Methodological Answer :
- Lifecycle assessment (LCA) : Quantify persistence of trifluoromethanesulfonyl groups in aquatic systems using OECD 301F biodegradability tests .
- Alternative solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic recycling : Develop immobilized analogs (e.g., silica-supported) for reuse in Heck reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
